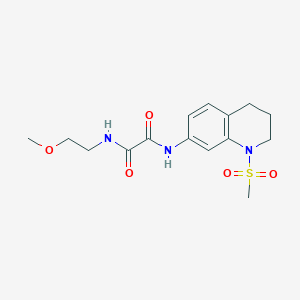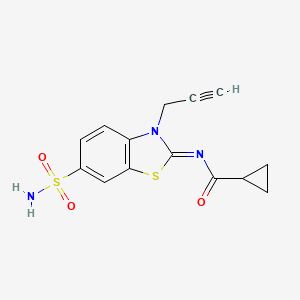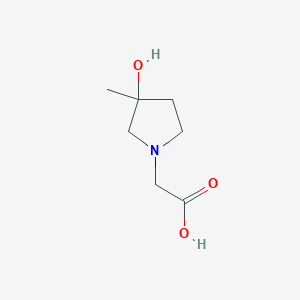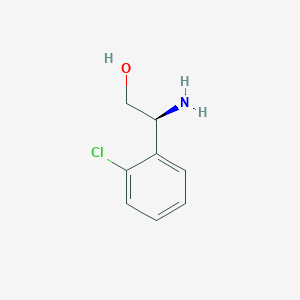
(3-Aminocyclobutyl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Aminocyclobutyl)urea hydrochloride” is a chemical compound with the CAS Number: 2219408-31-6. It has a molecular weight of 165.62 and is typically in powder form .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “this compound”, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules .Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-aminocyclobutyl)urea hydrochloride. Its InChI code is 1S/C5H11N3O.ClH/c6-3-1-4(2-3)8-5(7)9;/h3-4H,1-2,6H2,(H3,7,8,9);1H .Physical And Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It is stored at room temperature .Wirkmechanismus
The mechanism of action of (3-Aminocyclobutyl)urea hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including chitinase and acetylcholinesterase. It has also been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Aminocyclobutyl)urea hydrochloride has several advantages for use in laboratory experiments. It exhibits unique biochemical and physiological effects, making it a promising candidate for use in various research studies. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, it has some limitations. It is not stable in aqueous solutions, and its solubility is limited. Additionally, it has not been extensively studied, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on (3-Aminocyclobutyl)urea hydrochloride. One area of research could focus on the development of new antifungal agents based on the structure of this compound. Another area of research could focus on the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in various research studies.
Synthesemethoden
The synthesis of (3-Aminocyclobutyl)urea hydrochloride can be achieved using various methods. One of the most common methods involves the reaction of cyclobutanone with urea in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques. Another method involves the reaction of cyclobutylamine with urea in the presence of hydrochloric acid. This method has been shown to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
(3-Aminocyclobutyl)urea hydrochloride has been used in various scientific research experiments. It has been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for use in the development of new antifungal agents. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for use in cancer research. It has also been used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The safety information for “(3-Aminocyclobutyl)urea hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(3-aminocyclobutyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-3-1-4(2-3)8-5(7)9;/h3-4H,1-2,6H2,(H3,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQLJKEOWWCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2622916.png)
![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2622921.png)
![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)


![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)


